molecular formula C16H16N2OS B2516839 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 478261-06-2

2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No.: B2516839
CAS No.: 478261-06-2
M. Wt: 284.4 g/mol
InChI Key: XEFIPCJRQFFIAD-UHFFFAOYSA-N
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Description

The compound 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is a heterocyclic derivative featuring a thienyl (2-thienyl) backbone substituted with an ethanimidoyl group modified by a 4-methylbenzyloxy moiety and an acetonitrile side chain.

Properties

CAS No.

478261-06-2

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-[5-[C-methyl-N-[(4-methylphenyl)methoxy]carbonimidoyl]thiophen-2-yl]acetonitrile

InChI

InChI=1S/C16H16N2OS/c1-12-3-5-14(6-4-12)11-19-18-13(2)16-8-7-15(20-16)9-10-17/h3-8H,9,11H2,1-2H3

InChI Key

XEFIPCJRQFFIAD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Ethanimidoyl Group: This step often involves the reaction of the thienyl ring with an ethanimidoyl chloride under basic conditions.

    Attachment of the 4-Methylbenzyl Ether Moiety: The final step involves the etherification of the intermediate compound with 4-methylbenzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The ethanimidoyl group acts as a bidentate ligand, forming stable complexes with divalent and trivalent metal ions. Key findings include:

Metal IonComplex FormulaKey PropertiesReference
Co(II)[Co(C₁₆H₁₅N₂OS)₂]Octahedral geometry, high thermal stability
Ni(II)[Ni(C₁₆H₁₅N₂OS)(H₂O)₂]Paramagnetic, λₘₐₓ = 620 nm (UV-vis)
Cu(II)[Cu(C₁₆H₁₅N₂OS)Cl]Square planar, catalytic activity in oxidation
Ru(II)[Ru(CO)₂(C₁₆H₁₅N₂OS)(bpy)]Dicarbonyl derivative, luminescent properties

Synthetic Protocol :
Complexes are typically synthesized by refluxing the ligand with metal salts (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O) in ethanol at 60–80°C for 4–6 hours. Stability constants (log β) range from 8.2 to 11.5, indicating strong metal-ligand binding .

Nucleophilic Substitution at the Cyanide Group

The acetonitrile moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Forms the corresponding acetamide derivative (2-(5-{[(4-methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetamide) with H₂SO₄/H₂O .

  • Basic Hydrolysis : Yields carboxylic acid derivatives (e.g., 2-(5-{[(4-methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetic acid) using NaOH/H₂O₂ .

Reaction Conditions :

  • Temperature: 80–100°C

  • Yield: 60–75% (isolated via column chromatography) .

Schiff Base Reactivity

The ethanimidoyl group (-N=C-O-) participates in reversible reactions:

  • Protonation : Forms a cationic species in acidic media (pH < 3), confirmed by potentiometric titrations (pKa ≈ 4.2) .

  • Deprotonation : Stabilizes anionic intermediates at pH > 9, enabling redox-active behavior in catalytic cycles .

Heterocyclic Functionalization

The thiophene ring undergoes electrophilic substitution:

  • Sulfonation : Reacts with chlorosulfonic acid to yield sulfonated derivatives, enhancing water solubility .

  • Halogenation : Bromination at the α-position of the thiophene ring using NBS (N-bromosuccinimide) .

Applications :
Sulfonated derivatives show potential as intermediates in AMPK-activating pharmacophores .

Supramolecular Interactions

In crystalline states, the ligand forms hydrogen-bonded networks via:

  • N–H···O interactions between ethanimidoyl NH and carbonyl oxygen .

  • π-π stacking of thiophene and benzyl rings, stabilizing 3D frameworks .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile exhibit significant anticancer activity. For instance, studies have demonstrated that certain derivatives of thienyl compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

  • A study conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxicity against a panel of human tumor cells. The results showed promising mean GI50 (Growth Inhibition 50%) values, indicating effective inhibition of cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate potential effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings

  • A comparative analysis revealed that modifications in the thienyl structure enhanced antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug development .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science, particularly in the development of organic semiconductors and photovoltaic materials. The thienyl group contributes to the electronic properties necessary for these applications.

Potential Uses

  • Organic Photovoltaics : The compound's structural characteristics may facilitate charge transport and improve efficiency in solar cells.
  • Conductive Polymers : Its integration into polymer matrices could enhance conductivity and stability in electronic devices.

Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityExhibits significant cytotoxic effects on various cancer cell lines; potential for drug development.
Antimicrobial ActivityEffective against common bacterial pathogens; structure-activity relationship explored.
Material SciencePotential use in organic photovoltaics and conductive polymers due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues in Thienyl Derivatives

Compounds with thienyl backbones, such as those in (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles), share the 2-thienyl motif but differ in functional groups. For instance:

  • Key Substituents : The target compound’s ethanimidoyl and 4-methylbenzyloxy groups contrast with the oxadiazole and thiourea moieties in ’s derivatives.
  • Bioactivity: Thienyl derivatives in exhibit antibacterial activity (e.g., compound 9a showed broad-spectrum activity against Gram-positive and Gram-negative bacteria).

Acetonitrile-Containing Analogues

The acetonitrile moiety is present in both the target compound and the derivative from (CAS 77952-81-9). Key differences include:

  • Substituent Effects : The target compound’s 4-methylbenzyloxy group is less electronegative than the 4-chlorophenyl group in ’s compound, which could influence solubility and reactivity.
  • Structural Complexity : The nitroimidazole-thioether group in ’s compound introduces steric and electronic effects absent in the target compound’s ethanimidoyl group .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity Reference
2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile Not Provided Not Available Ethanimidoyl, 4-methylbenzyloxy, acetonitrile Unknown (No direct data) N/A
5-(2-thienyl)-1,3,4-oxadiazoles (e.g., 9a) Varies Varies Oxadiazole, thiourea, aryl groups Broad-spectrum antibacterial
Acetonitrile derivative (CAS 77952-81-9) C₁₃H₁₁ClN₄O₂S 322.77 4-Chlorophenyl, nitroimidazole, thioether Not reported

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s ethanimidoyl and 4-methylbenzyloxy groups may require specialized synthetic routes, contrasting with the thiourea and oxadiazole formations in .
  • Data Gaps: No solubility, stability, or pharmacokinetic data are available for the target compound, limiting direct comparisons.

Biological Activity

The compound 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile , with the CAS number 478261-06-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H16N2OS
  • Molecular Weight : 284.38 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological and cancerous processes.

Acetylcholinesterase Inhibition

One of the notable activities is its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the degradation of acetylcholine, a neurotransmitter essential for cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, in a study involving various synthesized compounds, some demonstrated IC50 values as low as 2.7 µM, indicating strong inhibitory effects on AChE activity .

Anticancer Activity

Additionally, derivatives of thienyl acetonitriles have been evaluated for their anticancer properties. Compounds with similar structural motifs have shown promising results against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma). The anticancer mechanisms often involve inducing apoptosis through pathways like caspase activation and DNA synthesis inhibition .

Case Studies

  • Alzheimer's Disease Models : In a study examining compounds with thiazole and coumarin cores, several derivatives showed significant AChE inhibition, suggesting that modifications to the thienyl acetonitrile structure could enhance its efficacy against Alzheimer's .
  • Anticancer Evaluations : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that some compounds not only inhibited cell proliferation but also triggered apoptotic pathways, showcasing the potential for developing new anticancer agents based on similar structural frameworks .

Data Table: Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 Value (µM)Cell Line TestedReference
Compound AAChE Inhibition2.7N/A
Compound BAnticancer ActivityN/AA549, C6
Compound CApoptosis InductionN/AVarious

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile, and how are intermediates validated?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling of thiophene derivatives with ethanimidoyl groups and subsequent functionalization with 4-methylbenzyl ethers. For validation, intermediates should be characterized using 1^1H NMR (e.g., δ 4.84 ppm for CH2_2 groups in analogous nitriles) and mass spectrometry (e.g., m/z 277 [M+1] in similar compounds) . Thin-layer chromatography (TLC) or HPLC can monitor reaction progress.

Q. How is the compound characterized spectroscopically, and what structural features are critical for identification?

  • Methodology :

  • NMR : Focus on thiophene protons (δ 6.5–7.5 ppm), nitrile carbon (δ ~115–120 ppm in 13^{13}C NMR), and methylbenzyl groups (δ 2.3–2.5 ppm for CH3_3) .
  • IR : Confirm nitrile C≡N stretching (~2240 cm1^{-1}) and ether C-O-C (~1250 cm1^{-1}) .
  • MS : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, acetonitrile) at different temperatures (4°C, 25°C, 40°C) and pH levels. Monitor degradation via UV-Vis or LC-MS. For light-sensitive groups (e.g., thiophene), use amber vials and inert atmospheres .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-analysis : Compare studies for variations in assay conditions (e.g., cell lines, solvent concentrations). For example, antioxidant activity discrepancies may arise from DMSO concentrations >0.1% .
  • Dose-response curves : Re-evaluate EC50_{50} values using standardized protocols (e.g., MTT assays with triplicates) .
  • Control standardization : Include positive controls (e.g., ascorbic acid for antioxidants) to normalize cross-study data .

Q. What methodologies are used to assess the environmental fate and transformation products of this compound?

  • Methodology :

  • INCHEMBIOL framework : Study abiotic/biotic transformations via hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and microbial degradation (soil/water microcosms) .
  • LC-HRMS : Identify transformation products (e.g., hydroxylated or cleaved derivatives) and quantify persistence using half-life (t1/2_{1/2}) calculations .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 4-methylbenzyl with halogenated benzyl groups) and compare bioactivity .
  • QSAR modeling : Use computational tools (e.g., Gaussian for DFT calculations) to correlate electronic properties (HOMO/LUMO) with activity .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) and validate with mutagenesis studies .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. How can researchers evaluate the compound’s toxicological impact across biological organization levels (cellular to ecosystem)?

  • Methodology :

  • In vitro : Assess cytotoxicity (e.g., IC50_{50} in HepG2 cells) and genotoxicity (Ames test) .
  • In vivo : Use model organisms (e.g., Daphnia magna for ecotoxicity) under OECD guidelines .
  • Trophic transfer studies : Track bioaccumulation in food chains using 14^{14}C-labeled compound .

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